Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate
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Overview
Description
Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be formed through cyclization reactions.
Introduction of the iodo group: The iodo group can be introduced via halogenation reactions using reagents like iodine or N-iodosuccinimide (NIS).
Amination: The ethylamino group can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(ethylamino)-4-(4-chloro-1h-pyrazol-1-yl)butanoate
- Methyl 2-(ethylamino)-4-(4-bromo-1h-pyrazol-1-yl)butanoate
- Methyl 2-(ethylamino)-4-(4-fluoro-1h-pyrazol-1-yl)butanoate
Uniqueness
Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate is unique due to the presence of the iodo group, which can impart distinct chemical and biological properties. The iodo group can influence the compound’s reactivity, binding affinity, and overall stability.
Biological Activity
Methyl 2-(ethylamino)-4-(4-iodo-1H-pyrazol-1-yl)butanoate is a chemical compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H14IN3O2, with a molecular weight of approximately 323.13 g/mol. The compound features an ethylamino group, a pyrazole ring substituted with an iodine atom, and a butanoate moiety. These structural elements contribute to its reactivity and biological potential.
Pharmacological Properties
Research indicates that compounds containing pyrazole rings often exhibit diverse pharmacological properties, including:
- Anti-inflammatory effects : Compounds with similar structures have shown the ability to reduce inflammation markers in various models.
- Analgesic properties : Preliminary studies suggest potential pain-relieving effects.
- Antimicrobial activity : The presence of the iodine atom may enhance its ability to combat microbial infections.
These activities position this compound as a candidate for further pharmacological evaluation.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the pyrazole ring can participate in nucleophilic substitution reactions, while the ethylamino group may influence binding affinity and specificity to biological targets. The exact pathways remain to be elucidated through further research.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the pyrazole ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
- Iodination : The pyrazole ring is iodinated using iodine or an iodine-containing reagent.
- Introduction of the ethylamino group : This step involves reacting the iodinated pyrazole with an ethylamine derivative.
- Esterification : Finally, the ester group is introduced via a reaction with methanol in the presence of an acid catalyst.
Antimicrobial Activity
A study evaluating various derivatives of pyrazole compounds found that those with iodine substitutions exhibited enhanced antimicrobial activity against several bacterial strains. This compound showed promise in inhibiting growth at concentrations lower than those required for non-substituted analogs.
Anti-inflammatory Effects
In vitro studies have indicated that compounds similar to this compound can significantly reduce pro-inflammatory cytokines in cell cultures. This suggests a potential pathway for therapeutic applications in inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the distinct properties of this compound, a comparative analysis with related compounds is useful:
Compound Name | Structure | Similarity | Unique Features |
---|---|---|---|
Ethyl 2-(4-iodo-3-methylpyrazol-1-yl)propanoate | C₉H₁₃I₃N₂O₂ | Moderate | Contains a methyl group instead of ethyl on the amino side |
Methyl 2-amino-3-methylpyrazole | C₇H₈N₂O₂ | High | Lacks iodine substitution; simpler structure |
Methyl 3-(4-methoxyphenyl)-3-pyrazole | C₉H₁₁N₂O₂ | High | Contains a methoxy group; different aromatic substitution |
This table illustrates how this compound stands out due to its specific iodine substitution and ethylamino functionality, potentially enhancing its biological activity compared to others.
Properties
Molecular Formula |
C10H16IN3O2 |
---|---|
Molecular Weight |
337.16 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-4-(4-iodopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H16IN3O2/c1-3-12-9(10(15)16-2)4-5-14-7-8(11)6-13-14/h6-7,9,12H,3-5H2,1-2H3 |
InChI Key |
MRFZUKIYNYAWPP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCN1C=C(C=N1)I)C(=O)OC |
Origin of Product |
United States |
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